
Butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Butyl 2-methylprop-2-enoate; 4-ethyl-2-methylideneoctanoic acid; 2-hydroxyethyl prop-2-enoate; methyl 2-methylprop-2-enoate; prop-2-enoic acid” is a complex mixture of various esters and acids. These compounds are often used in various industrial applications due to their unique chemical properties. They are known for their roles in polymer production, coatings, adhesives, and other chemical manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves esterification and polymerization reactions. For example, butyl 2-methylprop-2-enoate can be synthesized through the esterification of butanol with methacrylic acid under acidic conditions. Similarly, methyl 2-methylprop-2-enoate is produced by reacting methanol with methacrylic acid.
Industrial Production Methods
Industrial production of these compounds often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
化学反応の分析
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert these esters into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or acids depending on the nucleophile used.
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in polymerization reactions to create various polymers and copolymers.
Biology: Utilized in the synthesis of biocompatible materials for medical applications.
Medicine: Employed in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Used in the production of coatings, adhesives, and sealants due to their excellent film-forming properties.
作用機序
The mechanism of action of these compounds varies depending on their application. In polymerization reactions, they act as monomers that undergo radical or ionic polymerization to form long-chain polymers. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
類似化合物との比較
Similar Compounds
- Ethyl 2-methylprop-2-enoate
- Propyl 2-methylprop-2-enoate
- Butyl acrylate
Uniqueness
The unique combination of functional groups in these compounds provides distinct chemical properties that are not found in similar compounds. For example, the presence of both ester and acid groups allows for versatile reactivity and application in various chemical processes.
特性
分子式 |
C32H54O11 |
|---|---|
分子量 |
614.8 g/mol |
IUPAC名 |
butyl 2-methylprop-2-enoate;4-ethyl-2-methylideneoctanoic acid;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C8H14O2.C5H8O3.C5H8O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4-5-6-10-8(9)7(2)3;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);2,4-6H2,1,3H3;2,6H,1,3-4H2;1H2,2-3H3;2H,1H2,(H,4,5) |
InChIキー |
YBMJWOUVXCORDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.C=CC(=O)O.C=CC(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


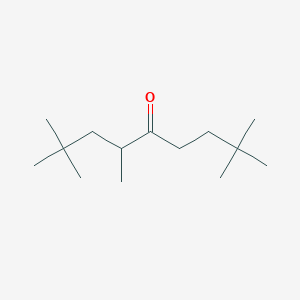
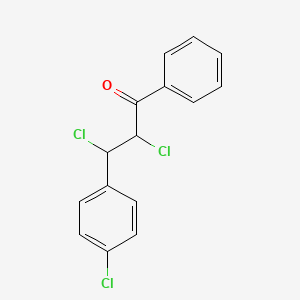

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
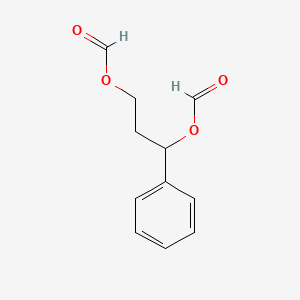


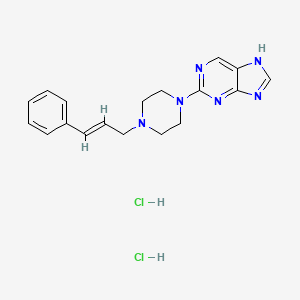
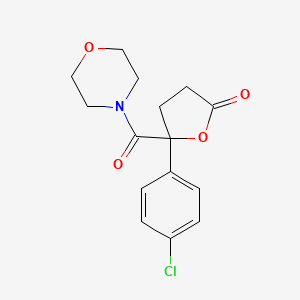
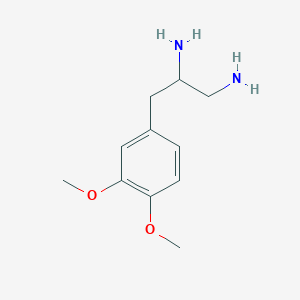
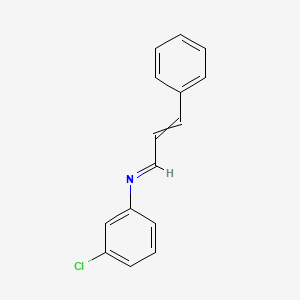

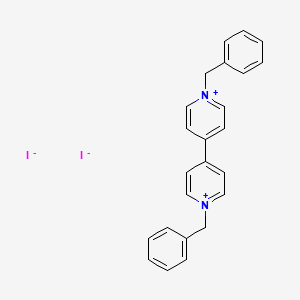
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
